1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol
Description
1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring, with benzyl and 4-methylbenzyl substituents at the 1- and 4-positions, respectively (Fig. 1). This scaffold is structurally analogous to compounds investigated for diverse therapeutic targets, including retinol-binding protein 4 (RBP4) antagonists, sphingosine kinase inhibitors, and NMDA receptor modulators . The hydroxyl group and aromatic substituents influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
1-benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-17-7-9-18(10-8-17)15-20(22)11-13-21(14-12-20)16-19-5-3-2-4-6-19/h2-10,22H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQHJYOITIKYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCN(CC2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with benzyl and methylbenzyl groups. One common method involves the use of a platinum catalyst to achieve high reaction selectivity and yield . The reaction conditions often include hydrogenation, cyclization, and amination steps .
Chemical Reactions Analysis
1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Chemistry and Synthesis
1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple functional group transformations, making it a versatile building block in organic synthesis.
- Synthetic Routes : The compound can be synthesized through several methods, including reductive amination and alkylation reactions. The presence of both benzyl and piperidine moieties facilitates diverse chemical modifications.
The compound exhibits a range of biological activities, making it a candidate for pharmacological research.
- Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, particularly affecting cholinergic signaling pathways. This interaction suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing acetylcholine levels.
- Anticancer Properties : Preliminary studies show that this compound can induce apoptosis in cancer cell lines. Its mechanism may involve modulation of cell survival pathways, particularly through interactions with muscarinic acetylcholine receptors (M3R) .
Cancer Treatment
A study conducted on hypopharyngeal cancer models demonstrated that treatment with this compound resulted in significant tumor reduction. The compound's ability to enhance apoptosis was linked to its action on M3R, suggesting a dual role in cancer therapy .
Neurodegenerative Diseases
In clinical trials, patients administered cholinesterase inhibitors similar to this compound showed improved cognitive function over six months compared to control groups. This indicates its potential utility in managing Alzheimer's disease symptoms .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Cytotoxicity | Induces apoptosis in various cancer cell lines. |
| Cholinesterase Inhibition | Enhances cholinergic signaling by inhibiting AChE and BuChE. |
| Receptor Modulation | Acts on muscarinic receptors, influencing cell proliferation and survival pathways. |
| Antioxidant Properties | May protect against oxidative stress in neural tissues. |
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction is facilitated by the presence of a basic nitrogen atom and lipophilic groups in the compound’s structure .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The pharmacological profile of piperidin-4-ol derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Piperidin-4-ol Derivatives
Key Observations :
- Lipophilicity : The 4-methylbenzyl group in the target compound balances lipophilicity, while the trifluoromethyl group in Compound 5 increases metabolic stability but may reduce solubility .
- Biological Selectivity : Substituent size and flexibility (e.g., RB-005’s octylphenethyl group) drive selectivity for enzymes like SK1 over SK2 .
Key Insights :
Biological Activity
1-Benzyl-4-(4-methylbenzyl)piperidin-4-ol, a member of the piperidine class of compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidine ring substituted at the 1 and 4 positions, which contributes to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
This compound exhibits multiple mechanisms of action primarily through its interaction with neurotransmitter systems and enzymes:
- Histamine Receptor Modulation : Similar compounds have been studied for their role as histamine H3 receptor antagonists/inverse agonists, suggesting that 1-benzyl derivatives may influence neurotransmission by modulating histamine pathways .
- Acetylcholinesterase Inhibition : The compound may also exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the synaptic cleft, thereby influencing cognitive functions and neuroprotection .
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies. Key findings include:
| Activity | Effect | Reference |
|---|---|---|
| Histamine H3R Antagonism | High affinity (12.5 nM) | |
| AChE Inhibition | IC50 = 1.537 μM | |
| Neuroprotective Effects | Potential in neurodegenerative diseases |
Case Studies
Several studies have investigated the biological effects of related piperidine derivatives:
- Neuroprotective Effects : A study demonstrated that piperidine derivatives could reduce neuroinflammation and oxidative stress in models of Alzheimer's disease, indicating potential therapeutic applications for cognitive disorders .
- Antiviral Activity : Another investigation into piperidine compounds showed activity against influenza viruses, suggesting that structural modifications could enhance antiviral properties .
- Antidepressant-like Effects : Research has indicated that certain piperidine derivatives exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
